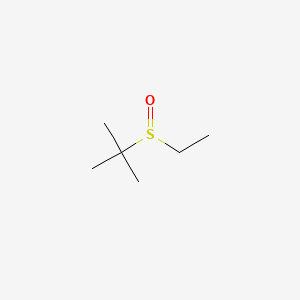

tert-Butyl ethyl sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

25432-20-6 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

2-ethylsulfinyl-2-methylpropane |

InChI |

InChI=1S/C6H14OS/c1-5-8(7)6(2,3)4/h5H2,1-4H3 |

InChI Key |

ZKLRFDSRTGARJM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Ethyl Sulfoxide and Analogues

Oxidative Approaches for Sulfoxide (B87167) Synthesis

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, and various methods have been developed to achieve this conversion with high selectivity and efficiency. The synthesis of tert-butyl ethyl sulfoxide, a chiral sulfoxide, and its analogues often relies on these oxidative strategies.

Selective Sulfide (B99878) Oxidation Strategies Utilizing Diverse Oxidants

The selective oxidation of sulfides, such as tert-butyl ethyl sulfide, to the corresponding sulfoxides requires careful control to prevent over-oxidation to the sulfone. acsgcipr.org A variety of oxidizing agents have been employed for this purpose, each with its own set of advantages and limitations. acsgcipr.orgingentaconnect.com

Hydrogen peroxide is a common and environmentally benign oxidant for sulfide oxidation. ontosight.ainih.gov The reaction can be performed under transition-metal-free conditions using glacial acetic acid, providing excellent yields of sulfoxides. nih.gov Another approach involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. organic-chemistry.org For instance, dirhodium(II) carboxylate complexes can catalyze the oxidation of sulfides with TBHP. organic-chemistry.org Additionally, tert-butylnitrite has been demonstrated as an effective oxidant for the selective conversion of sulfides to sulfoxides, promoted by iron(III) nitrate (B79036) under mild conditions. ingentaconnect.com

Other notable oxidant systems include:

Hypervalent iodine reagents: These reagents offer mild and efficient oxidation of sulfides to sulfoxides, tolerating a range of functional groups. organic-chemistry.org

Sodium hypochlorite (B82951) pentahydrate: In aqueous acetonitrile, this reagent selectively produces sulfoxides in high yields without the need for a catalyst. organic-chemistry.org

Periodic acid (H₅IO₆) catalyzed by FeCl₃: This system provides a rapid and efficient method for sulfoxide synthesis. organic-chemistry.org

Manganese porphyrins: These act as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides, avoiding overoxidation to the sulfone. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial for achieving high selectivity for the desired sulfoxide product. acsgcipr.orgingentaconnect.com

Catalytic Asymmetric Oxidation Techniques for Enantioselective Sulfoxide Formation

The synthesis of enantiomerically pure sulfoxides, such as this compound, is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. ingentaconnect.comwikipedia.org Catalytic asymmetric oxidation of prochiral sulfides represents the most direct approach to access these valuable compounds. scispace.com

Several catalytic systems have been developed for the enantioselective oxidation of sulfides. Vanadium-based catalysts, particularly those in combination with chiral Salan ligands, have proven to be highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant. acs.org These systems can achieve both high yields and high enantioselectivities. acs.org Another notable system involves the use of a titanium complex generated in situ from a titanium alkoxide and a chiral binaphthol derivative, which catalyzes the asymmetric oxidation of sulfides with tert-butyl hydroperoxide. researchgate.net This method has been shown to produce sulfoxides with high enantiomeric excess. researchgate.net

Iron-salan complexes have also been employed as efficient catalysts for the asymmetric oxidation of a broad range of sulfides, including both alkyl aryl sulfides and methyl alkyl sulfides, with hydrogen peroxide in water. organic-chemistry.org Furthermore, the catalytic asymmetric oxidation of tert-butyl disulfide has been achieved using a vanadium(IV) acetylacetonate (B107027) catalyst with a chiral Schiff base ligand and hydrogen peroxide, leading to the formation of tert-butyl tert-butanethiosulfinate with high enantiomeric excess. acs.org This thiosulfinate can then be used to stereospecifically synthesize chiral tert-butyl sulfoxides. acs.org

The development of these catalytic systems has provided powerful tools for the synthesis of enantiopure sulfoxides, which are important building blocks in organic synthesis. acsgcipr.orgacsgcipr.org

Mechanistic Aspects of Controlled Sulfoxidation and Stereochemical Control

The mechanism of sulfide oxidation to a sulfoxide generally involves the electrophilic attack of an oxygen atom from the oxidant onto the sulfur atom of the sulfide. nih.gov The stereochemical outcome of this reaction, particularly in asymmetric oxidations, is determined by the transition state geometry, which is influenced by the chiral catalyst or reagent employed. acsgcipr.org

In enzyme-catalyzed reactions, such as those involving cytochrome P450 or horseradish peroxidase, the mechanism of sulfoxidation is complex and involves high-valent iron-oxo species. worldscientific.comacs.org The nature of the axial ligand to the heme iron plays a crucial role in determining the spin state of the reactive intermediate and, consequently, the reaction pathway and stereoselectivity. acs.org For instance, in cytochrome P450, a thiolate ligand favors a high-spin pathway, while the imidazole (B134444) ligand in horseradish peroxidase can proceed through both high- and low-spin pathways. acs.org

Theoretical studies on the reduction of sulfoxides by thiols, a reverse reaction, suggest the formation of a sulfurane intermediate. acs.orgnih.gov This provides insight into the potential intermediates involved in the forward oxidation process. The stereochemistry of oxidation at the sulfur atom is a key aspect, and studies on the oxidation of substituted thianes have provided valuable information on the factors that control the stereochemical course of the reaction. acs.org

The controlled oxidation of sulfides to sulfoxides, especially in an enantioselective manner, relies on a detailed understanding of the reaction mechanism and the factors that govern stereochemical control. ontosight.aimetu.edu.tr This knowledge enables the rational design of new and more efficient catalysts and reagents for the synthesis of chiral sulfoxides. acsgcipr.org

Organometallic Reagent-Mediated Sulfoxide Formation

Organometallic reagents provide a powerful and versatile alternative to oxidative methods for the synthesis of sulfoxides, including this compound and its analogues. These methods often involve the formation of a new carbon-sulfur bond, allowing for a modular approach to a wide range of sulfoxide structures.

Reactions Involving Grignard Reagents with Sulfinyl Precursors

Grignard reagents (RMgX) are highly reactive organomagnesium compounds that serve as excellent carbon nucleophiles. sigmaaldrich.commasterorganicchemistry.com Their reaction with various sulfinyl precursors is a well-established method for the synthesis of sulfoxides. researchgate.net

A common strategy involves the reaction of a Grignard reagent with a sulfinate ester. This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfinate, leading to the formation of the desired sulfoxide. The versatility of this method lies in the wide availability of both Grignard reagents and sulfinate esters, allowing for the synthesis of a diverse array of sulfoxides.

Another approach utilizes alkanesulfinyl chlorides as the sulfinyl precursor. researchgate.net The reaction of an alkanesulfinyl chloride with a Grignard reagent, often in the presence of a Lewis acid such as zinc chloride, provides the corresponding alkyl sulfoxides in good yields. researchgate.net

Furthermore, a one-pot, three-component synthesis of sulfoxides has been developed using a sulfinylhydrazine reagent. uni-muenchen.de In this method, the reaction of a Grignard reagent with the sulfinylhydrazine generates a sulfenate anion intermediate, which is then trapped by a carbon electrophile to afford the sulfoxide. uni-muenchen.dechemrxiv.org This approach offers a modular and efficient route to structurally diverse sulfoxides. chemrxiv.orgresearchgate.net

The reaction of Grignard reagents with chiral N-sulfinyloxazolidinones has also been reported as a method for the synthesis of chiral sulfoxides with high enantioselectivity. researchgate.net These reactions proceed with inversion of configuration at the sulfur center. researchgate.net

Lithiation and Subsequent Electrophilic Trapping Strategies for α-Sulfinyl Carbanions

The generation of α-sulfonyl carbanions through deprotonation of sulfones, followed by electrophilic capture, is a known synthetic strategy. nih.gov A similar concept can be applied to sulfoxides, although the acidity of the α-protons is lower. The formation of α-sulfinyl carbanions via lithiation and their subsequent reaction with electrophiles provides a route to more complex sulfoxide structures.

This strategy involves the deprotonation of a sulfoxide at the α-position using a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium α-sulfinyl carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce a new substituent at the α-position.

While direct lithiation of simple alkyl sulfoxides can be challenging, the presence of activating groups can facilitate the deprotonation. For the synthesis of analogues of this compound, one could envision starting with a simpler sulfoxide and introducing the tert-butyl or ethyl group via this methodology. For instance, lithiation of methyl phenyl sulfoxide followed by reaction with a tert-butyl halide could potentially yield tert-butyl phenyl sulfoxide.

The stereochemical outcome of these reactions is an important consideration, as the α-sulfinyl carbanion can be chiral. The development of stereoselective lithiation and electrophilic trapping methods would be highly valuable for the synthesis of enantioenriched sulfoxide analogues.

Sulfoxide Synthesis via Nucleophilic Substitution Pathways

Nucleophilic substitution represents a cornerstone in the formation of carbon-sulfur bonds and the direct construction of the sulfinyl group. Modern methodologies in this area aim to overcome the limitations of classical approaches by utilizing stable, readily available precursors and mild reaction conditions.

A powerful strategy for the synthesis of new sulfoxides and related sulfinyl compounds involves the activation of existing tert-butyl sulfoxides. organic-chemistry.orgacs.orgnih.gov Research has demonstrated that sulfoxides containing a tert-butyl group can be activated by N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.orgnih.gov This activation facilitates a subsequent reaction with a wide array of nucleophiles, including those based on nitrogen, carbon, and oxygen, to yield sulfinamides, new sulfoxides, and sulfinic acid esters, respectively. organic-chemistry.orgacs.orgnih.gov

The process is driven by the formation of a stable tert-butyl cation, which makes the tert-butylsulfinyl group an excellent leaving group. organic-chemistry.org The proposed mechanism suggests that the protonated sulfoxide reacts with NBS, leading to an intermediate that, upon departure of the tert-butyl cation, forms a sulfinyl bromide. This species then reacts with the acid (e.g., acetic acid) to generate a mixed anhydride (B1165640), which is the active electrophile for the nucleophilic substitution. acs.org Optimal reaction conditions often involve using two equivalents of NBS in the presence of a weak acid like acetic acid in a solvent such as dichloromethane (B109758) (DCM). organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org For instance, both electron-donating and electron-withdrawing groups on aryl sulfoxides have little effect on the reaction efficiency. organic-chemistry.org

| Starting Sulfoxide | Nucleophile | Product | Yield (%) | Reference |

| tert-Butyl phenyl sulfoxide | Aniline | N-Phenylbenzenesulfinamide | 92% | organic-chemistry.org |

| tert-Butyl methyl sulfoxide | Indole | 3-(Methylsulfinyl)indole | 75% | organic-chemistry.org |

| tert-Butyl p-tolyl sulfoxide | Methanol (B129727) | Methyl p-toluenesulfinate | 85% | organic-chemistry.org |

| Chiral tert-butyl sulfoxide | Internal alcohol | Cyclic sulfinate (5-membered ring) | 87% | acs.org |

This table presents selected examples of nucleophilic substitution reactions using NBS-activated tert-butyl sulfoxides, demonstrating the versatility of the method.

Sulfinate esters and sulfinamides are valuable intermediates for the synthesis of tert-butyl sulfoxides and their analogues. These precursors offer alternative nucleophilic and electrophilic partners in sulfoxide construction.

β-Sulfinyl esters, formed from the reaction of sulfenate anions with appropriate electrophiles, serve as effective precursors for allyl sulfoxides. mdpi.com In a palladium-catalyzed reaction, tert-butyl β-sulfinylpropionate can react with allyl acetates to generate the corresponding allyl sulfoxides. mdpi.com The reaction proceeds under biphasic conditions, offering a mild and efficient route. However, the yields can be sensitive to steric hindrance; for example, reactions with cyclic allyl acetates or β-sulfinyl esters with bulky ortho-substituents may result in lower yields. mdpi.com

Sulfinamides, particularly tert-butanesulfinamide, are widely used as chiral auxiliaries for the asymmetric synthesis of amines and can also be precursors to sulfoxides. rsc.orgacs.org Enantiomerically pure tert-butanesulfinamide can be synthesized on a large scale. acs.orgacs.org One prominent method involves the catalytic asymmetric oxidation of di-tert-butyl disulfide to produce tert-butyl tert-butanethiosulfinate. acs.org This thiosulfinate is a stable and versatile intermediate that reacts stereospecifically with nucleophiles. acs.org For instance, reaction with lithium amide provides tert-butanesulfinamide, while reactions with Grignard or organolithium reagents afford chiral tert-butyl sulfoxides in high yield and enantiomeric purity. acs.org

| Precursor | Reagent(s) | Product Type | Yield (%) | Reference |

| tert-Butyl p-tolylsulfinylpropionate | Allyl acetate (B1210297), Pd catalyst | Allyl sulfoxide | 82% | mdpi.com |

| tert-Butyl 3-isopropylsulfinylpropionate | Cyclohex-2-enyl-acetate, Pd catalyst | Allyl sulfoxide | 57% | mdpi.com |

| (R)-tert-Butyl tert-butanethiosulfinate | p-Tolylmagnesium bromide | (R)-tert-Butyl p-tolyl sulfoxide | >95% | acs.org |

| (R)-tert-Butyl tert-butanethiosulfinate | Lithium amide (LiNH2) | (R)-tert-Butanesulfinamide | 91% | acs.org |

This table showcases synthetic routes to sulfoxides and related compounds from sulfinate ester and sulfinamide precursors.

Diversification of tert-Butyl Sulfoxides through Functional Group Interconversions

Functional group interconversion (FGI) on molecules already containing a tert-butyl sulfoxide moiety is a key strategy for creating complex and diverse structures while retaining the valuable sulfinyl group. solubilityofthings.com In many of these transformations, the chiral tert-butylsulfinyl group acts as a powerful stereodirecting auxiliary, enabling highly diastereoselective reactions at other parts of the molecule. rsc.org

A primary application of this strategy is seen in the chemistry of N-tert-butanesulfinylimines, which are readily prepared by condensing tert-butanesulfinamide with aldehydes or ketones. rsc.orgnih.gov These chiral imines are versatile electrophiles for a wide range of transformations. rsc.org Nucleophilic additions of organometallic reagents or enolates to these sulfinylimines proceed with high diastereoselectivity, dictated by the bulky and chiral sulfinyl group. rsc.orgbeilstein-journals.org The resulting sulfinamide products can then undergo further functional group interconversions. For example, the sulfinyl group can be easily cleaved under mild acidic conditions to reveal a chiral primary amine, which can then be used in the synthesis of nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org

This approach has been successfully applied to the synthesis of various complex molecules, including pyrazoles, indolines, and tetrahydroquinolines. rsc.org The high degree of stereocontrol exerted by the tert-butylsulfinyl group, combined with its straightforward removal, makes it an invaluable tool for asymmetric synthesis, allowing for the diversification of molecular scaffolds built around a chiral amine core. rsc.org

Mechanistic Investigations and Reaction Pathways of Tert Butyl Ethyl Sulfoxide Derivatives

Nucleophilic Reactions of α-Sulfinyl Carbanions Derived from tert-Butyl Sulfoxides

The sulfur atom in tert-butyl ethyl sulfoxide (B87167) renders the α-protons acidic enough to be removed by a strong base, such as n-butyllithium, to form a nucleophilic α-sulfinyl carbanion. This carbanion is a versatile intermediate in organic synthesis, capable of reacting with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

The α-sulfinyl carbanion derived from tert-butyl sulfoxides readily participates in nucleophilic addition reactions with various carbon electrophiles, including epoxides and carbonyl compounds. These reactions are often highly diastereoselective, with the stereochemical outcome influenced by the chiral sulfinyl group.

The reaction of α-sulfinyl carbanions with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of β-hydroxy sulfoxides. These reactions typically proceed with a high degree of stereocontrol. For instance, the Horner-Wadsworth-Emmons reaction of aldehydes with a diethyl phosphonate (B1237965) derivative of a chiral tert-butyl sulfoxide has been shown to produce α,β-unsaturated sulfoxides with good yields and high (E)/(Z) selectivity. The reaction conditions, particularly the base and solvent, have a significant impact on the outcome.

Table 1: Horner-Wadsworth-Emmons Reaction of Aldehydes with Diethyl (S)-1-(tert-Butylsulfinyl)ethylphosphonate

| Entry | Aldehyde | Base | Solvent | Yield (%) | (E)/(Z) Ratio |

| 1 | Benzaldehyde | n-BuLi | THF | 90 | >99:1 |

| 2 | 4-Methoxybenzaldehyde | n-BuLi | THF | 85 | >99:1 |

| 3 | 4-Nitrobenzaldehyde | n-BuLi | THF | 82 | >99:1 |

| 4 | 2-Naphthaldehyde | n-BuLi | THF | 88 | >99:1 |

| 5 | Cinnamaldehyde | n-BuLi | THF | 75 | >99:1 |

| 6 | Cyclohexanecarboxaldehyde | n-BuLi | THF | 70 | 95:5 |

| 7 | Isobutyraldehyde | n-BuLi | THF | 65 | 93:7 |

Data sourced from studies on related chiral tert-butyl sulfoxide phosphonates.

The high E-selectivity observed in these reactions is attributed to the thermodynamic stability of the E-isomer. The bulky tert-butyl group on the sulfoxide likely plays a crucial role in directing the stereochemical course of the reaction.

The α-sulfinyl carbanion of tert-butyl sulfoxides can also react with electrophilic nitrogen and oxygen sources. However, detailed studies on the reactions of the carbanion derived from tert-butyl ethyl sulfoxide with such nucleophiles are limited in the available literature.

Based on the general reactivity of carbanions, it is expected that the α-sulfinyl carbanion of this compound would react with electrophilic nitrogen sources, such as N-chloroamines or azodicarboxylates, to form α-amino sulfoxides. Similarly, reaction with electrophilic oxygen sources, like peroxides or molecular oxygen, could potentially lead to the formation of α-hydroxy sulfoxides or further oxidation products. The specific reaction pathways and outcomes would depend on the nature of the electrophile and the reaction conditions.

Electrophilic Activation and Transformations of tert-Butyl Sulfoxides

The sulfoxide group in this compound can be activated by electrophiles, rendering the sulfur atom susceptible to nucleophilic attack and initiating a variety of transformations.

The reaction of tert-butyl sulfoxides with strong electrophiles, such as triflic anhydride (B1165640) (Tf₂O), leads to the formation of highly reactive sulfonium (B1226848) ion intermediates. acs.orgnih.gov These intermediates are powerful electrophiles and can undergo a range of subsequent reactions. The formation of these sulfonium salts is a key step in several synthetic methodologies. acs.orgnih.govresearchgate.net

For example, the activation of a sulfoxide with an acid anhydride can generate an S(IV) bistriflate in situ. masterorganicchemistry.com This species can then react with various nucleophiles.

A notable application of sulfonium ion chemistry derived from tert-butyl sulfoxides is the direct α-sulfidation of tertiary amides. nih.govresearchgate.net This transformation proceeds under electrophilic amide activation conditions. nih.govresearchgate.net The use of tert-butyl sulfoxides in this reaction allows for the direct formation of α-sulfide amides. researchgate.net

The proposed mechanism involves the activation of the amide with an electrophile like triflic anhydride, followed by the addition of the tert-butyl sulfoxide to form an oxysulfonium ion intermediate. This intermediate then rearranges to an α-sulfonium amide, which upon dealkylation, yields the final α-sulfide amide product. nih.gov The use of tert-butyl sulfoxides is advantageous as they can enable the sulfidation of substrates where the α-sulfonium ion intermediate might otherwise be prone to hydrolysis. researchgate.net

Table 2: α-Sulfidation of Amide 1a with Various tert-Butyl Sulfoxides

| Entry | Sulfoxide | R | Product | Yield (%) |

| 1 | tert-Butyl methyl sulfoxide | Me | 4a | 54 |

| 2 | This compound | Et | 4p | 65 |

| 3 | tert-Butyl allyl sulfoxide | Allyl | 4q | 58 |

| 4 | tert-Butyl benzyl (B1604629) sulfoxide | Bn | 4r | 62 |

Data adapted from studies on the α-sulfidation of amides using various sulfoxides. researchgate.net

This methodology provides a direct route to α-sulfide amides, which are valuable synthetic intermediates.

Rearrangements and Cleavage Reactions Involving tert-Butyl Sulfoxide Moieties

The tert-butyl sulfoxide group can participate in various rearrangement and cleavage reactions, often triggered by acidic or basic conditions.

A prominent rearrangement reaction of sulfoxides is the Pummerer rearrangement. acs.org This reaction typically involves the treatment of a sulfoxide with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), which leads to the formation of an α-acyloxy thioether. acs.orgresearchgate.net The mechanism commences with the acylation of the sulfoxide oxygen, followed by elimination to generate a thionium (B1214772) ion intermediate. acs.org This electrophilic intermediate is then trapped by a nucleophile, commonly the acetate (B1210297) anion, to yield the final product. acs.org While the classical Pummerer reaction often employs acetic anhydride, other activators like TFAA can also be used. acs.orgresearchgate.net

The cleavage of the tert-butylsulfinyl group is another important transformation. Acid-promoted cleavage of N-tert-butylsulfinamides with HCl, for example, does not lead to the decomposition of the auxiliary into gaseous byproducts. Instead, it is converted to tert-butylsulfinyl chloride. acs.org This discovery allows for the potential recycling of the chiral auxiliary. acs.org The cleavage of tert-butyl ethers, which are structurally related, often proceeds via an E1 mechanism under acidic conditions, especially when a stable carbocation can be formed. vaia.comresearchgate.net The acid-catalyzed cleavage of this compound would likely proceed through protonation of the sulfoxide oxygen, followed by cleavage of the carbon-sulfur bond to generate a tert-butyl cation and ethylsulfenic acid. The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene.

Base-induced rearrangements of sulfoxides are also known. For instance, the acs.orgnih.gov-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes can be induced by a combination of NaH and isopropanol (B130326). core.ac.ukwikipedia.org This reaction proceeds through the deprotonation of the allylic position to form a bis-allylic sulfoxide anion, which then undergoes a sulfoxide-sulfenate rearrangement. core.ac.ukwikipedia.org While this specific example does not involve this compound, it illustrates a potential rearrangement pathway for related sulfoxide systems under basic conditions.

Formation of Cyclic Sulfinate Esters (Sultines) via Intramolecular Cyclization

While the direct intramolecular cyclization of this compound to form sultines (cyclic sulfinate esters) is not extensively detailed in readily available literature, the cyclization of related sulfoxide compounds demonstrates the principles of such transformations. For instance, studies on divinyl sulfoxide in strongly alkaline environments show that it undergoes cyclization to form 1,4-thioxane sulfoxide. researchgate.net This reaction highlights how the molecular structure of the sulfoxide and the conditions of the reaction medium are critical for enabling intramolecular ring formation. The rate of such cyclization reactions is highly dependent on the pH of the solution. researchgate.net

Research into other organosulfur compounds shows that intramolecular cyclization can be a key reaction pathway. For example, theoretical studies on Mes*-substituted phosphanylidenecarbene, a phosphorus analogue, have explored the energetics of intramolecular C-H insertion to form a cyclic product, weighing it against alternative rearrangement reactions. nih.gov While not a sulfoxide, this work underscores the computational and mechanistic approaches used to understand such cyclization events. nih.gov

The table below summarizes findings on the transformation of a related sulfoxide, indicating how reaction conditions can favor cyclization.

| Reactant | Reaction Medium | pH Range | Key Transformation | Product |

|---|---|---|---|---|

| Divinyl Sulfoxide | Aqueous Solution | 12–14 | Intramolecular Cyclization | 1,4-Thioxane Sulfoxide |

| HD Sulfoxide | Aqueous Solution | 9–12 | HCl Elimination | Divinyl Sulfoxide |

Data sourced from a study on the kinetics and transformation products of sulfur mustard sulfoxide. researchgate.net

Flash Vacuum Pyrolysis Pathways and Generation of Transient Sulfur Species

Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular reactions at high temperatures and low pressures, often leading to the formation of highly reactive, transient species. scripps.eduuq.edu.au The FVP of di-tert-butyl sulfoxide, a close structural analogue of this compound, has been investigated as a method for generating novel sulfur-containing molecules in the gas phase. researchgate.netuni-koeln.de

At a temperature of 500 °C, the vacuum pyrolysis of di-tert-butyl sulfoxide proceeds via the elimination of 2-methylpropene to produce tert-butylsulfenic acid (t-BuSOH). uni-koeln.de This intermediate is the sole primary product at this temperature. uni-koeln.de

However, at temperatures above 500 °C, the tert-butylsulfenic acid intermediate undergoes further decomposition through two competing intramolecular pathways:

Formation of Oxadisulfane (HSOH): This pathway leads to the generation of HSOH, a transient sulfur species that is the sulfur analogue of hydrogen peroxide. researchgate.netuni-koeln.de

Formation of Thio-oxonium Ylide (H₂OS): An alternative pathway forms the less stable isomer, H₂OS. uni-koeln.de This species can then either rearrange to the more stable HSOH or decompose further into water (H₂O) and atomic sulfur. uni-koeln.de

The generation of these transient species, such as HSOH, is of significant interest for spectroscopic and theoretical studies. researchgate.net The FVP method has been optimized to produce HSOH efficiently for such investigations. researchgate.net

| Pyrolysis Temperature | Primary Reactant | Key Intermediates / Products | Notes |

|---|---|---|---|

| 500 °C | di-tert-butyl sulfoxide | tert-butylsulfenic acid (t-BuSOH) | Primary decomposition via elimination of 2-methylpropene. uni-koeln.de |

| > 500 °C | tert-butylsulfenic acid | HSOH (Oxadisulfane), H₂OS | Decomposition of the intermediate via competing pathways. uni-koeln.de |

Solvent Effects and Reaction Medium Influence on Sulfoxide Reactivity and Selectivity

The solvent and reaction medium play a critical role in dictating the outcome of reactions involving sulfoxides, influencing both reactivity and product selectivity. The choice of solvent can determine whether a reaction proceeds via one pathway or another, leading to entirely different products.

A clear example is the reaction of sulfides with t-butyl hypochlorite (B82951). datapdf.com When this reaction is carried out in methanol (B129727) or ethanol (B145695), the products are α-methoxy- or α-ethoxy-substituted compounds, with no sulfoxide formed. datapdf.com However, if the solvent is changed to t-butyl alcohol, the corresponding sulfoxide becomes the sole product. datapdf.com This dramatic shift is attributed to the different reaction mechanisms favored in each solvent. The proposed mechanism involves an initial alkoxysulfonium salt intermediate; in methanol, this intermediate eliminates hydrogen chloride to yield α-substitution, while in t-butyl alcohol, it eliminates an alkyl halide to form the sulfoxide. datapdf.com

Similarly, in the selective oxidation of sulfides, the choice of solvent is crucial for achieving high yields of sulfoxides while avoiding over-oxidation to sulfones. In a study using a PAMAM-G1-PMo catalyst and hydrogen peroxide, a screening of various solvents revealed that 95% ethanol provided a high yield of the desired sulfoxide product. mdpi.com Other solvents like acetone (B3395972) or ethyl acetate resulted in poorer conversions. mdpi.com The temperature of the reaction is another critical parameter of the medium; increasing the temperature can lead to a decrease in sulfoxide yield due to the formation of the sulfone byproduct. mdpi.com

The pH of the reaction medium is another powerful influencing factor. In the case of sulfur mustard sulfoxide transformations, the rate of HCl elimination is strongly dependent on pH, increasing over 1200 times as the pH rises from 9 to 12. researchgate.net This change dictates whether the product is the elimination product (divinyl sulfoxide) or, at even higher pH (12-14), the cyclization product (1,4-thioxane sulfoxide). researchgate.net

| Substrate Type | Reagents | Solvent | Key Condition | Observed Outcome / Major Product |

|---|---|---|---|---|

| Alkyl Phenyl Sulfides | t-Butyl hypochlorite | Methanol | N/A | α-Methoxy-substituted sulfide (B99878). datapdf.com |

| Alkyl Phenyl Sulfides | t-Butyl hypochlorite | tert-Butyl Alcohol | N/A | Sulfoxide. datapdf.com |

| Thioanisole | H₂O₂ / PAMAM-G1-PMo | 95% Ethanol | 30 °C | High yield (>90%) of methyl phenyl sulfoxide. mdpi.com |

| Thioanisole | H₂O₂ / PAMAM-G1-PMo | 95% Ethanol | 35 °C | Decreased sulfoxide yield due to sulfone formation. mdpi.com |

| HD Sulfoxide | Aqueous Solution | pH 9-12 | Increased reaction rate with pH. researchgate.net | Divinyl Sulfoxide (via HCl elimination). researchgate.net |

Stereochemical Control and Enantioselective Synthesis Via Tert Butyl Ethyl Sulfoxide Derivatives

Asymmetric Induction in Chiral tert-Butyl Sulfoxide-Mediated Reactions

The chiral tert-butyl sulfinyl moiety is a powerful directing group that induces asymmetry in a wide range of chemical transformations. Its steric bulk effectively shields one face of a reactive functional group, leading to highly selective nucleophilic attacks.

Diastereoselective Additions to Carbonyl Compounds and Imines

One of the most significant applications of tert-butyl sulfoxide (B87167) derivatives is in the diastereoselective addition of nucleophiles to carbonyls and, more extensively, to imines. Enantiopure N-tert-butanesulfinyl imines, which are readily prepared from the condensation of N-tert-butanesulfinamide with aldehydes and ketones, are particularly noteworthy. acs.orgrsc.orgiupac.org These sulfinyl imines are more reactive towards nucleophiles than other imines yet are more resistant to hydrolysis. wikipedia.org

The tert-butylsulfinyl group activates the imine for nucleophilic addition and serves as a powerful chiral directing group. iupac.org A broad spectrum of organometallic reagents, including Grignard reagents, organolithium compounds, and organozinc reagents, add to these imines with a high degree of diastereoselectivity. wikipedia.org The stereochemical outcome is often rationalized by a six-membered chair-like transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. This model predicts that the nucleophile will attack from the less sterically hindered face, away from the bulky tert-butyl group. iupac.orgacs.org

For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines can achieve a complete reversal of diastereoselectivity simply by changing the solvent. acs.org In a coordinating solvent like tetrahydrofuran (B95107) (THF), one diastereomer is formed preferentially, while the use of a non-coordinating solvent like dichloromethane (B109758) (DCM) leads to the opposite diastereomer with high selectivity. acs.org This highlights the fine control that can be exerted over the stereochemical course of the reaction.

The addition of various nucleophiles to N-tert-butanesulfinyl imines has been extensively studied, yielding a diverse range of chiral amines with excellent stereocontrol.

| Imine Substrate | Nucleophile/Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (R)-N-(4-fluorobenzylidene)-tert-butanesulfinamide | Propargylmagnesium bromide | THF, -78 °C | >95:5 | acs.org |

| (R)-N-(4-fluorobenzylidene)-tert-butanesulfinamide | Propargylmagnesium bromide | DCM, -48 °C | >5:95 | acs.org |

| (S)-N-(ferrocenylmethylene)-tert-butanesulfinamide | Lithium tert-butylsulfinylferrocene | THF | Complete Diastereocontrol | nih.gov |

| (R)-N-(benzylidene)-tert-butanesulfinamide | Vinylmagnesium bromide | THF | up to 94% de | rsc.org |

Control of Stereogenicity at Proximal and Remote Reaction Centers

The directing power of the tert-butyl sulfinyl group extends beyond the immediate site of reaction (proximal stereocontrol) to influence the formation of stereocenters at more distant positions (remote stereocontrol).

Proximal Stereocontrol: The 1,2-addition of nucleophiles to sulfinyl imines is a classic example of proximal stereocontrol, where a new stereocenter is created directly adjacent to the imine carbon. iupac.org The stereochemistry of this new center is dictated with high fidelity by the chirality of the sulfinyl auxiliary. Similarly, the creation of a C-S stereogenic center can be achieved with efficient stereocontrol through 1,2-asymmetric induction from a vicinal C-O stereocenter. thieme-connect.de

Remote Stereocontrol: The influence of the sulfinyl group can be transmitted through a molecule to control stereochemistry at a distance. A notable example is the stereodivergent intramolecular aza-Michael reaction to form 1,3-disubstituted isoindolines. uniovi.es In this process, a nucleophile is first added to an ortho-substituted N-tert-butanesulfinyl imine. The subsequent intramolecular cyclization, which forms a new stereocenter at the 3-position of the isoindoline (B1297411) ring, can be directed to yield either the cis or trans diastereomer exclusively, depending on the choice of base used to mediate the reaction. uniovi.es This demonstrates that the initial stereocenter, controlled by the sulfinyl auxiliary, can in turn direct the formation of a remote stereocenter.

Another powerful example is the use of sulfoxides as stereochemical controllers in intermolecular Heck reactions. In the reaction of sulfinyldihydrofurans with iodoarenes, the palladium catalyst is directed by the sulfinyl group, leading to the formation of aryl-substituted dihydrofurans with high asymmetric induction. nih.gov The best results were achieved using a palladium-coordinating O-(N,N-dimethylamino)phenylsulfinyl group, showcasing how modifications to the auxiliary can enhance remote stereocontrol. nih.gov

Chiral Auxiliary Applications of tert-Butyl Sulfinyl Groups

A chiral auxiliary is a temporary component of a molecule that directs the stereoselective formation of a new functional group before being cleaved. The tert-butyl sulfinyl group is one of the most successful and widely used chiral auxiliaries in asymmetric synthesis.

N-tert-Butanesulfinamide as a Versatile Chiral Auxiliary in Amine Synthesis

Developed and pioneered by Jonathan A. Ellman, N-tert-butanesulfinamide has become an exceptionally versatile chiral auxiliary, often referred to as a chiral ammonia (B1221849) equivalent, for the asymmetric synthesis of amines. acs.orgwikipedia.org Both enantiomers of the auxiliary are readily available and can be prepared in a two-step process from the inexpensive starting material di-tert-butyl disulfide. iupac.org

The general methodology involves two key steps:

Condensation: N-tert-butanesulfinamide is condensed with an aldehyde or a ketone to form the corresponding N-tert-butanesulfinyl imine in high yield. iupac.org These imines are stable and can be easily purified.

Nucleophilic Addition & Cleavage: A nucleophile is added to the imine, which proceeds with high diastereoselectivity controlled by the auxiliary. wikipedia.org Following the addition, the sulfinyl group is easily removed by treatment with acid (e.g., HCl) to afford the desired chiral primary amine as its ammonium (B1175870) salt. iupac.orgwikipedia.org

This methodology allows for the synthesis of a vast array of highly enantioenriched amines, including α-branched amines, β-amino acids, and 1,2-amino alcohols. iupac.org The robustness, high stereoselectivity, and the ease of removal and recycling of the auxiliary have established N-tert-butanesulfinamide as a "gold standard" reagent in this field. rsc.org

Directed Asymmetric Transformations Utilizing Sulfinyl Auxiliaries

Beyond simple 1,2-additions, the tert-butyl sulfinyl group can direct more complex transformations. The auxiliary's ability to coordinate with metal catalysts or influence the conformation of transition states allows for its use in a variety of stereoselective reactions.

For example, the sulfinyl group has been used to direct catalytic enantioselective reactions. In the synergistic combination of photoredox and nickel catalysis for asymmetric carbonylative coupling reactions, the chiral environment provided by a ligand can selectively capture radicals. acs.org While not a direct use of a sulfinyl auxiliary, this illustrates the principle of using a chiral controller to influence the stereochemical outcome of a catalytic cycle involving reactive intermediates.

More directly, the base-dependent stereodivergent synthesis of isoindolines showcases the auxiliary's directing power in a tandem reaction sequence. uniovi.es The process, involving a nucleophilic addition followed by an intramolecular aza-Michael reaction, allows for the selective synthesis of either the cis or trans diastereomer by simply changing the base from tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). uniovi.es This level of control, where the auxiliary dictates the outcome of a subsequent cyclization step, underscores its utility in complex synthetic strategies.

Ligand Design and Catalytic Stereoselective Processes Incorporating tert-Butyl Sulfoxide Units

The unique electronic and steric properties of the tert-butyl sulfinyl group make it an attractive component in the design of chiral ligands for asymmetric catalysis. The sulfinyl moiety can act as a hemilabile coordinating group, and its chirality can create a well-defined asymmetric environment around a metal center.

A series of enantiopure chiral NH2/SO palladium complexes have been synthesized by reacting tert-butylsulfinamide derivatives with a palladium precursor. us.es These ligands were prepared through the stereoselective addition of chiral methyl sulfoxide carbanions to N-tert-butylsulfinylimines. The resulting palladium complexes, featuring a bidentate amine/sulfoxide ligand, were tested for their catalytic activity and enantioselectivity in arylation reactions, demonstrating the successful transfer of chirality from the ligand to the product. us.es

Furthermore, sulfinamide functionality has proven to be an essential feature in an expanding number of asymmetric catalysts for various transformations. yale.edu This includes the development of hydrogen-bonding organocatalysts where the sulfinyl group's ability to enhance acidity while providing a chiral environment is exploited. yale.edu These advancements show that the principles of stereochemical control embodied by tert-butyl sulfoxide derivatives are being effectively translated from stoichiometric auxiliaries to the more efficient realm of catalytic stereoselective processes.

Transition Metal Catalysis with Sulfoxide-Based Chiral Ligands

Chiral sulfoxides, particularly those incorporating a bulky tert-butyl group, have been successfully employed as ligands in a variety of transition metal-catalyzed enantioselective reactions. The sulfinyl group can coordinate to the metal center, and the chirality at the sulfur atom, in conjunction with the sterically demanding tert-butyl group, creates a well-defined chiral environment that directs the stereochemical outcome of the reaction.

One of the most prominent applications is in palladium-catalyzed asymmetric allylic alkylation (AAA). Ligands that combine a chiral tert-butylsulfinyl moiety with a phosphine (B1218219) group have proven to be highly effective. In these reactions, the soft phosphine atom typically binds strongly to the soft palladium catalyst, while the chiral sulfoxide group influences the spatial arrangement of the substrates, leading to high enantioselectivity.

For instance, the use of sulfoxide-phosphine (SOP) ligands in the palladium-catalyzed allylic alkylation of various substrates has been reported to proceed with excellent yields and high enantiomeric excesses (ee). The steric hindrance provided by the tert-butyl group of the sulfoxide is crucial for creating a chiral pocket around the metal's active site, thereby enabling effective enantiodiscrimination.

Copper-catalyzed conjugate addition reactions also benefit from the use of chiral sulfoxide-containing ligands. These ligands can effectively control the approach of a nucleophile to an α,β-unsaturated carbonyl compound, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. The combination of a chiral tert-butylsulfinyl group with another coordinating atom, such as nitrogen in an imine, can lead to bidentate ligands that form rigid chelate rings with the copper catalyst, enhancing enantioselectivity.

| Reaction Type | Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Pd-catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / (S)-tert-Butyl methyl sulfoxide-phosphine | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 95 | 92 | nih.govsciforum.net |

| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / (R)-tert-Butyl phenylsulfinyl imine | Cyclohex-2-en-1-one | 88 | 94 | researchgate.net |

| Pd-catalyzed Arylation | Pd(OAc)₂ / Chiral NH₂/SO Ligand | Carboxylated cyclopropane | 85 | 93:7 er | nih.gov |

Organocatalytic Approaches Utilizing Sulfinyl Chiral Inducers

While the use of chiral sulfoxides as ligands in metal catalysis is well-established, their application as organocatalysts or chiral inducers in metal-free reactions is a growing area of interest. In this context, the chiral sulfinyl group, often in proximity to a functional group capable of activating the substrate, directs the stereochemical course of the reaction through non-covalent interactions such as hydrogen bonding and steric repulsion.

The Horner-Wadsworth-Emmons (HWE) reaction, a key method for the synthesis of alkenes, can be rendered stereoselective by employing chiral phosphonate (B1237965) reagents bearing a tert-butylsulfinyl group. The chiral sulfoxide auxiliary controls the facial selectivity of the aldehyde addition to the phosphonate carbanion, leading to the formation of enantioenriched α,β-unsaturated sulfoxides. These products are valuable intermediates in organic synthesis. For example, the reaction of aldehydes with a chiral diethyl methylphosphonate (B1257008) sulfoxide, which can be prepared from tert-butyl disulfide, has been shown to produce (E)-α,β-unsaturated tert-butyl sulfoxides in good yields and with high enantiomeric excess. semanticscholar.org

In the realm of organocatalytic C-C bond formation, such as the aldol (B89426) and Henry (nitroaldol) reactions, the direct use of simple chiral sulfoxides like tert-butyl ethyl sulfoxide as the primary chiral inducer is less common compared to more complex organocatalysts. However, the principles of stereochemical induction by the tert-butylsulfinyl group remain relevant. This group can be incorporated into more elaborate molecular scaffolds that possess the necessary functionality to catalyze these reactions. For instance, a chiral auxiliary containing a tert-butylsulfinyl moiety can be temporarily attached to one of the reactants to direct the stereochemical outcome, after which it can be cleaved.

While specific data for this compound as a direct organocatalyst is limited, the effectiveness of the closely related tert-butylsulfinyl group in controlling stereochemistry in various transformations underscores its potential in the design of new organocatalytic systems.

| Reaction Type | Chiral Inducer/Auxiliary | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Horner-Wadsworth-Emmons | Chiral diethyl methylphosphonate-(S)-tert-butylsulfoxide | Benzaldehyde | 90 (E-isomer) | ~89 | semanticscholar.org |

Applications of Tert Butyl Ethyl Sulfoxide Derivatives in Complex Molecule Synthesis

Role in N-Heterocycle Synthesis via Sulfinimine Intermediates

N-heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov The development of efficient and stereoselective methods for their synthesis is therefore a significant focus of chemical research. N-(tert-butylsulfinyl)imines, or sulfinimines, derived from tert-butyl sulfinamide, have proven to be exceptional intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. nih.gov

A highly effective strategy involves the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)haloimines. This is followed by a base-induced intramolecular nucleophilic substitution, which results in the formation of the heterocyclic ring. nih.gov This methodology allows for the synthesis of a variety of optically enriched N-protected heterocycles, including aziridines, pyrrolidines, piperidines, and azepanes. nih.gov These reactions typically proceed in high yields and with excellent diastereomeric ratios, often exceeding >99:1. nih.gov A key advantage of this approach is the ability to prepare either enantiomer of the final heterocycle by simply changing the absolute configuration of the sulfur atom in the starting sulfinyl group. nih.gov The tert-butylsulfinyl protecting group can then be easily removed under mild acidic conditions to furnish the free heterocycle. nih.gov

In addition to transfer hydrogenation, photoredox catalysis has enabled the use of sulfilimines as bifunctional N-radical precursors for cyclization reactions with alkenes. nih.gov This approach allows for the single-step synthesis of valuable five-, six-, and seven-membered N-unprotected heterocycles from structurally diverse sulfilimines and alkenes. nih.gov The modular nature of sulfilimine synthesis and the radical-polar crossover mechanism of the annulation provide access to a broader range of N-heterocycle products than many other cyclization methods. nih.gov

| Heterocycle Type | Synthetic Method | Key Intermediate | Stereocontrol | Reference |

| Aziridines | Asymmetric Transfer Hydrogenation / Cyclization | N-(tert-butylsulfinyl)haloimine | High (up to >99:1 dr) | nih.gov |

| Pyrrolidines | Asymmetric Transfer Hydrogenation / Cyclization | N-(tert-butylsulfinyl)haloimine | High (up to >99:1 dr) | nih.gov |

| Piperidines | Asymmetric Transfer Hydrogenation / Cyclization | N-(tert-butylsulfinyl)haloimine | High (up to >99:1 dr) | nih.gov |

| Azepanes | Asymmetric Transfer Hydrogenation / Cyclization | N-(tert-butylsulfinyl)haloimine | High (up to >99:1 dr) | nih.gov |

| 5, 6, 7-membered rings | Photoredox-Catalyzed Radical Cyclization | Sulfilimine | N/A | nih.gov |

Precursors for Advanced Synthetic Intermediates in Bioactive Compound Development

The tert-butylsulfinyl group is not only a powerful chiral auxiliary but also a versatile functional handle that can be transformed into other valuable moieties. Tert-butyl sulfoxides can be activated and subsequently reacted with a range of nucleophiles to generate advanced synthetic intermediates crucial for the development of bioactive compounds. organic-chemistry.orgnih.gov

One established activation method uses N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.orgnih.govacs.org The activated sulfoxide (B87167) can then be treated with nitrogen, carbon, or oxygen nucleophiles to produce a wide array of sulfinic acid amides, new sulfoxides, and sulfinic acid esters, respectively. nih.gov This transformation offers a stable and efficient alternative to traditional methods that use more sensitive sulfinyl halides. organic-chemistry.org The versatility of this method is demonstrated by its broad substrate compatibility, which includes various aryl and alkyl sulfoxides and a wide range of nucleophiles. organic-chemistry.org

Chiral tert-butanesulfinimide, a key derivative, is extensively used in the synthesis of chiral amino-containing drugs and their intermediates. mdpi.com Its widespread adoption is due to its reliability in introducing a chiral amino group into a vast number of organic molecules, forming the basis for many asymmetric syntheses of pharmaceuticals. mdpi.com The utility of tert-butyl groups is also seen in the creation of prodrugs, such as the tert-butyl esters of L-γ-methyleneglutamic acid amides, which have been investigated for applications in cancer therapy. nih.gov

| Precursor | Activation Method | Nucleophile | Product (Intermediate) | Reference |

| tert-Butyl Sulfoxide | NBS / Acetic Acid | Amines (Nitrogen) | Sulfinic Acid Amides | organic-chemistry.orgnih.gov |

| tert-Butyl Sulfoxide | NBS / Acetic Acid | Organometallics (Carbon) | New Sulfoxides | organic-chemistry.orgnih.gov |

| tert-Butyl Sulfoxide | NBS / Acetic Acid | Alcohols (Oxygen) | Sulfinic Acid Esters | organic-chemistry.orgnih.gov |

| Chiral tert-Butanesulfinimide | Condensation | Grignard Reagents | Chiral Amines | mdpi.com |

Synthetic Strategies for Natural Products and Analogues

The total synthesis of natural products remains a driving force for the development of new synthetic methods and strategies. uchicago.eduuchicago.edu The intricate architectures of these molecules demand high levels of stereochemical control, a challenge often addressed by employing chiral auxiliaries. uchicago.edu Chiral sulfoxides have become important in this context, and strategies based on tert-butylsulfinimine chemistry are particularly prominent in the synthesis of natural products and their analogues. mdpi.comresearchgate.net

The reliability of chiral tert-butanesulfinimide has made it a go-to reagent for introducing stereodefined amine groups in the synthesis of complex natural products. mdpi.com The stereochemical outcome of nucleophilic additions to N-(tert-butylsulfinyl)imines is highly predictable, allowing for the construction of chiral centers with high fidelity. This control is fundamental to building the core structures of many biologically active molecules.

Furthermore, β-hydroxysulfides, which can be derived from sulfoxide precursors, are valuable intermediates in their own right. nih.gov They are found in the structures of various natural products and serve as versatile substrates for synthesizing other key functionalities, such as allylic alcohols and various heterocyclic systems. nih.gov The synthesis of drugs bearing a chiral sulfoxide, such as the non-steroidal anti-inflammatory drug Sulindac, further highlights the importance of asymmetric sulfoxidation methods in accessing medicinally relevant molecules. researchgate.net

| Natural Product / Analogue Class | Key Synthetic Strategy | Role of Sulfoxide Derivative | Reference |

| Chiral Amino-Containing Natural Products | Asymmetric addition to sulfinimines | Chiral auxiliary for amine synthesis | mdpi.com |

| Bioactive Molecules with β-Hydroxysulfide motifs | Synthesis from sulfoxide precursors | Precursor to the core structural unit | nih.gov |

| Drugs with Chiral Sulfoxide Moieties (e.g., Sulindac) | Asymmetric sulfide (B99878) oxidation | The chiral sulfoxide is the target moiety | researchgate.net |

| Terpenoid Natural Products | General method development | Inspiration for new synthetic strategies | uchicago.eduuchicago.edu |

Carbohydrate Glycosylation Strategies Mediated by Sulfoxides

The chemical synthesis of complex oligosaccharides and glycoconjugates is essential for understanding their profound biological roles. nih.gov However, the stereoselective formation of the glycosidic bond remains a formidable challenge in carbohydrate chemistry. nih.govnih.gov One-pot and automated strategies have significantly advanced the field, but the development of new activation methods is still critical. nih.gov

Among these methods, sulfoxide-mediated glycosylation has emerged as a powerful technique. In this approach, a glycosyl sulfoxide acts as the glycosyl donor, or an external sulfoxide is used to activate a thioglycoside donor. A common and effective activation system for thioglycosides involves a combination of a sulfoxide, such as diphenyl sulfoxide, and triflic anhydride (B1165640) (Tf₂O). nih.gov

The reaction proceeds through the initial activation of the sulfoxide by Tf₂O. The resulting highly electrophilic species then activates the sulfur atom of the thioglycoside donor, facilitating its departure and the formation of a reactive glycosyl oxosulfonium ion intermediate. This intermediate is then attacked by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage. The stereochemical outcome of the reaction can be influenced by several factors, including the protecting groups on the glycosyl donor, the reactivity of the acceptor, and the specific reaction conditions. While diphenyl sulfoxide is commonly cited, the fundamental mechanism allows for the use of other sulfoxides, including tert-butyl ethyl sulfoxide, as modulators of reactivity and selectivity in these crucial transformations. nih.gov

| Component | Role in Glycosylation | Example | Reference |

| Glycosyl Donor | Source of the sugar unit to be transferred | Thioglycoside | nih.gov |

| Glycosyl Acceptor | Nucleophile that forms the glycosidic bond | Protected sugar with a free hydroxyl group | nih.gov |

| Sulfoxide | Activator (with Tf₂O) | Diphenyl Sulfoxide / this compound | nih.gov |

| Promoter | Co-activator with the sulfoxide | Triflic Anhydride (Tf₂O) | nih.gov |

Advanced Computational and Theoretical Studies on Tert Butyl Ethyl Sulfoxide Systems

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are at the forefront of elucidating reaction mechanisms, providing detailed energy landscapes of chemical transformations.

Density Functional Theory (DFT) has become a standard tool for studying the mechanisms of organic reactions involving sulfoxides. While specific DFT studies focusing exclusively on the reaction pathways of tert-butyl ethyl sulfoxide (B87167) are not extensively documented in dedicated publications, the principles can be reliably inferred from studies on analogous systems, such as the oxidation of dialkyl sulfoxides or the thermal decomposition (pyrolysis) of sulfoxides.

For a typical reaction, such as the oxidation of tert-butyl ethyl sulfoxide to its corresponding sulfone, DFT calculations at levels like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) would be employed. researchgate.net Researchers can map the potential energy surface, identifying the structures of reactants, transition states, intermediates, and products.

A common reaction involving sulfoxides is thermal elimination, which proceeds through a syn-elimination mechanism via a five-membered cyclic transition state. For this compound, this would involve the abstraction of a beta-hydrogen from the ethyl group by the sulfoxide oxygen, leading to the formation of ethene and tert-butylsulfenic acid. DFT calculations can precisely model the geometry of this transition state and calculate the associated activation energy barrier, which is critical for predicting reaction rates. Studies on similar systems, like the Kolbe-Schmitt reaction of substituted phenols, demonstrate the power of DFT in mapping complex reaction networks, including main and side reactions, and calculating the Gibbs free energy barriers for each step. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for the Syn-Elimination of this compound This table is illustrative, based on typical values for sulfoxide pyrolysis.

| Parameter | Transition State (TS) Value | Methodology |

|---|---|---|

| Activation Energy (ΔG‡) | 25 - 35 kcal/mol | B3LYP/6-31G(d) |

| S-O Bond Length | ~1.55 Å | B3LYP/6-31G(d) |

| C-H Bond Being Broken | ~1.60 Å | B3LYP/6-31G(d) |

| O-H Bond Being Formed | ~1.20 Å | B3LYP/6-31G(d) |

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide benchmark data for molecular structures and properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate geometries. researchgate.net

These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state conformation. For instance, ab initio calculations on related sulfur compounds like bis(tert-butyl)sulfurdiimide have shown excellent agreement with experimental data from gas electron diffraction and X-ray crystallography, validating the accuracy of the theoretical models. researchgate.net Key electronic properties such as the dipole moment, ionization potential, and electron affinity are also readily calculated. The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) can be analyzed to predict sites of electrophilic or nucleophilic attack. In sulfoxides, the HOMO is typically localized on the sulfur and oxygen atoms, while the LUMO involves antibonding orbitals associated with the sulfinyl group.

Table 2: Representative Ab Initio Calculated Properties for a Dialkyl Sulfoxide Based on calculations for analogous sulfoxides at the MP2/cc-pVTZ level.

| Property | Calculated Value | Significance |

|---|---|---|

| S=O Bond Length | ~1.50 Å | Indicates double bond character |

| C-S-C Bond Angle | ~97° | Reflects pyramidal geometry at sulfur |

| Dipole Moment | ~4.0 D | Highlights the polar nature of the S=O bond |

| HOMO Energy | ~ -9.5 eV | Relates to ionization potential and nucleophilicity |

Conformational Analysis and Stereoelectronic Effects of the Sulfinyl Group

The conformational landscape of this compound is dominated by rotation around the C-S bonds. The bulky tert-butyl group imposes significant steric constraints, heavily influencing the preferred molecular shape. Computational methods are ideal for exploring these conformational preferences. By systematically rotating the C-S bonds and calculating the energy at each step, a detailed potential energy surface can be constructed.

For this compound, the lowest energy conformation will seek to minimize the steric repulsion between the bulky tert-butyl group, the ethyl group, and the sulfoxide oxygen. This often results in a staggered arrangement. researchgate.net

Stereoelectronic effects are also critical. spcmc.ac.in These effects involve the interaction of bonding and non-bonding orbitals. In sulfoxides, the lone pair of electrons on the sulfur atom and the polar S=O bond create a distinct electronic environment. The anomeric effect, a well-known stereoelectronic interaction, can occur in systems containing sulfoxide groups, where an adjacent atom has a lone pair that can donate into an antibonding orbital of the C-S or S-O bond. In acyclic systems like this compound, gauche interactions and other electrostatic effects governed by the orientation of the sulfinyl group play a major role in determining conformational stability. Computational studies on substituted 1,3-dioxanes with sulfoxide groups have shown that the conformational preferences are a delicate balance of steric and electrostatic effects. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Elucidating Solvent and Intermolecular Interactions

While quantum mechanics is perfect for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation of this compound would model the molecule's interactions with hundreds or thousands of solvent molecules (e.g., water, ethanol) over a period of nanoseconds to microseconds.

Such simulations provide a dynamic picture of the solvation shell around the molecule. They can reveal the average number of solvent molecules in the first hydration shell, their orientation with respect to the polar sulfinyl group, and the residence time of these solvent molecules. researchgate.net For this compound, water molecules would be expected to form hydrogen bonds with the sulfoxide oxygen. The hydrophobic tert-butyl and ethyl groups would influence the local water structure, potentially leading to hydrophobic aggregation at higher concentrations. nih.gov

By analyzing the trajectories from MD simulations, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from an atom in the solute. For example, the oxygen-water RDF would show a sharp peak at a short distance, indicating strong hydrogen bonding to the sulfoxide oxygen. researchgate.net

Prediction of Spectroscopic Characteristics through Computational Models for Structural Assignment

Computational models, particularly DFT, are highly effective at predicting spectroscopic properties, which are essential for structural confirmation. sns.it

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with remarkable accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain a theoretical NMR spectrum. Comparing this predicted spectrum with experimental data is a powerful method for verifying the molecular structure. Theoretical calculations on complex organic molecules have shown that DFT methods can reproduce experimental chemical shifts, aiding in the assignment of complex spectra. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can also be computed. After optimizing the molecular geometry, a frequency calculation yields a set of normal modes, each corresponding to a specific molecular vibration. The most prominent peak in the IR spectrum of this compound would be the S=O stretching vibration, typically calculated to be in the 1000-1100 cm⁻¹ range. The accuracy of these predictions can be improved by applying empirical scaling factors to account for anharmonicity and other systematic errors in the computational method. sns.it

Table 3: Illustrative Computationally Predicted vs. Expected Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Expected Range (Experimental) | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | ~55 ppm | 50-60 ppm | Carbon of t-Butyl group (quaternary) |

| ¹H NMR Chemical Shift | ~1.2 ppm | 1.1-1.4 ppm | Methyl protons of t-Butyl group |

| IR Frequency | ~1050 cm⁻¹ | 1040-1060 cm⁻¹ | S=O Stretch |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Tert Butyl Ethyl Sulfoxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of tert-butyl ethyl sulfoxide (B87167). Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the connectivity of the ethyl and tert-butyl groups to the sulfoxide moiety. pitt.edugithub.io

In ¹H NMR, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling provides information about adjacent protons. For tert-butyl ethyl sulfoxide, the spectrum is expected to show three distinct signals: a singlet for the nine equivalent protons of the tert-butyl group, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The integration of these signals would correspond to a 9:2:3 ratio, confirming the proton count of each group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A unique signal is expected for each chemically distinct carbon atom. For this compound, four signals are anticipated: one for the methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and two for the ethyl group carbons (-CH₂- and -CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on data from structurally similar compounds such as tert-butyl methyl sulfoxide and diethyl sulfoxide. pitt.eduwiley-vch.de

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.2 - 1.4 | Singlet |

| Ethyl (-CH₂CH₃) | ~2.5 - 2.8 | Quartet | |

| Ethyl (-CH₂CH₃) | ~1.3 - 1.5 | Triplet | |

| ¹³C | tert-Butyl (-C (CH₃)₃) | ~55 - 58 | N/A |

| tert-Butyl (-C(CH₃ )₃) | ~22 - 24 | N/A | |

| Ethyl (-CH₂ CH₃) | ~48 - 52 | N/A | |

| Ethyl (-CH₂CH₃ ) | ~6 - 9 | N/A |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound (C₆H₁₄OS). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺˙), which for this compound is 134.0765 Da, allowing for unambiguous formula confirmation. nih.gov

Electron ionization (EI) mass spectrometry also provides valuable structural information through analysis of fragmentation patterns. The molecular ion of this compound is expected to be observed, though its intensity may vary. The fragmentation is dominated by cleavages that lead to stable carbocations and neutral radical species. The most characteristic fragmentation pathway for compounds containing a tert-butyl group is the cleavage of the C-S bond to lose the alkyl group and form a highly stable tert-butyl cation.

Key fragmentation pathways include:

Formation of the tert-butyl cation: The most prominent fragmentation is the cleavage of the C-S bond to form the tert-butyl cation, [C(CH₃)₃]⁺, which would result in a base peak at m/z = 57. scielo.br

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom in the ethyl group can occur.

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen atom to the sulfoxide oxygen, followed by cleavage, can also occur.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 134 | [C₆H₁₄OS]⁺˙ | Molecular Ion |

| 119 | [C₅H₁₁OS]⁺ | Loss of a methyl radical (·CH₃) |

| 105 | [C₄H₉OS]⁺ | Loss of an ethyl radical (·C₂H₅) |

| 57 | [C(CH₃)₃]⁺ | Cleavage to form the stable tert-butyl cation (often the base peak) |

Chromatographic Methods for Separation, Isolation, and Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis. For a chiral compound like this compound, chiral HPLC is the definitive method for separating and quantifying the enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, AS-H), are highly effective for resolving sulfoxide enantiomers. nih.govmdpi.com The choice of mobile phase, often a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a nonpolar alkane like hexane, is crucial for achieving optimal separation. nih.govsigmaaldrich.com The enantiomer elution order can sometimes be reversed by changing the chiral column or the mobile phase composition. mdpi.com

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. It is primarily used to determine purity by separating the main component from volatile impurities or residual starting materials. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. shimadzu.com Nonpolar columns (e.g., DB-1, using a polydimethylsiloxane (B3030410) phase) or columns with intermediate polarity (e.g., DB-624) are commonly used. gcms.cz While specific retention index data for this compound is not widely published, its retention time can be predicted to be similar to other compounds of comparable boiling point and polarity, such as tert-butyl ethyl ether. axialscientific.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl ethyl sulfoxide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfoxidation of the corresponding sulfide. For example, tert-Butyl ethyl sulfide can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a controlled environment. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR), Fourier-transform infrared spectroscopy (FT-IR) to verify sulfoxide functional groups, and mass spectrometry (LC-MS/QTOF) for molecular weight validation .

Q. How does solvent selection impact the crystallization yield of tert-Butyl ethyl sulfoxide?

- Methodological Answer : Solvent polarity and Hildebrand solubility parameters are critical. For example, dimethyl sulfoxide (DMSO) and tert-butyl alcohol (TBA) are common co-solvents for polar compounds. Binary or ternary solvent mixtures (e.g., ethyl acetate with n-heptane) can enhance solubility and induce polymorphs. Systematic screening using Hansen solubility parameters or phase diagrams is recommended to optimize crystal yield and purity .

Q. What analytical techniques are essential for assessing the purity of tert-Butyl ethyl sulfoxide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Gas chromatography (GC) coupled with flame ionization detection (FID) is suitable for volatile impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms, while Karl Fischer titration quantifies water content. Cross-validate results with NMR to detect structural anomalies .

Advanced Research Questions

Q. How do kinetic parameters for tert-Butyl ethyl sulfoxide decomposition vary under thermal stress, and how should contradictory rate data be interpreted?

- Methodological Answer : Decomposition kinetics are solvent- and temperature-dependent. For instance, in toluene at 100°C, the rate constant () for tert-Butyl ethyl sulfoxide decomposition is . Contradictions arise from isotopic effects (e.g., deuteration altering reaction pathways) or solvent polarity impacting transition-state stability. Use Arrhenius plots to compare activation energies () across studies and validate experimental conditions (e.g., inert atmosphere, moisture control) to reconcile discrepancies .

Q. What mechanistic insights explain the rearrangement rate order (3 > 1 > 4 > 2) observed in sulfoxide derivatives?

- Methodological Answer : The rate order reflects steric and electronic effects on cis-elimination pathways. Bulky substituents (e.g., tert-butyl) stabilize planar transition states via hyperconjugation, accelerating rearrangement. Density functional theory (DFT) calculations can model ground-state geometries and transition-state energies. Compare Mulliken charges or Wiberg bond indices to quantify substituent effects .

Q. How can researchers address low reproducibility in sulfoxide-based reaction systems?

- Methodological Answer : Ensure rigorous control of reaction variables:

- Moisture : Use anhydrous solvents and glovebox techniques.

- Catalyst trace impurities : Pre-treat reagents with chelating agents (e.g., EDTA).

- Oxygen sensitivity : Conduct reactions under nitrogen/argon.

Document all parameters (e.g., stirring rate, heating gradient) and validate via triplicate runs. Publish raw data and statistical error margins (e.g., % relative standard error) to enhance transparency .

Q. What strategies mitigate solvent interference in spectroscopic characterization of tert-Butyl ethyl sulfoxide?

- Methodological Answer : For NMR, use deuterated solvents (e.g., DMSO-d6) and apply solvent suppression techniques. In FT-IR, subtract solvent backgrounds using blank runs. For UV-Vis, select solvents with low absorbance in the target wavelength range (e.g., acetonitrile below 220 nm). Always include solvent-only controls in experimental setups .

Data Analysis and Interpretation

Q. How should researchers statistically validate kinetic data from sulfoxide decomposition studies?

- Methodological Answer : Apply nonlinear regression to fit time-dependent concentration data to first/second-order models. Use the Akaike information criterion (AIC) to compare model fits. Report confidence intervals for rate constants and perform ANOVA to assess batch-to-batch variability. Cross-check with isoconversional methods (e.g., Friedman analysis) for non-isothermal data .

Q. What computational tools are recommended for modeling tert-Butyl ethyl sulfoxide reactivity?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map reaction coordinates. Molecular dynamics (MD) simulations in GROMACS can predict solvation effects. Visualize molecular orbitals and electrostatic potentials with VMD or PyMOL. Validate computational results against experimental kinetic isotope effects (KIEs) or activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.